Product packaging for Myristyl isostearate(Cat. No.:CAS No. 94247-26-4)

Myristyl isostearate

Cat. No.: B1627041
CAS No.: 94247-26-4
M. Wt: 480.8 g/mol
InChI Key: HBPNTDBLHQHPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristyl Isostearate, with the CAS registry number 94247-26-4 and the IUPAC name Tetradecyl Isooctadecanoate, is a synthetic wax ester formed by the esterification of Myristyl Alcohol and Isostearic Acid . This compound is primarily investigated for its applications as a skin-conditioning agent and emollient in cosmetic science research . Its mechanism of action is attributed to its ability to form a protective, breathable layer on the skin's surface. This layer helps to smooth the skin by filling microscopic cracks and reduces transepidermal water loss (TEWL), thereby supporting skin barrier function and maintaining hydration . Researchers value this compound for its unique sensory properties; it is a wax-like substance that melts at skin temperature, providing a rich, velvety after-feel without a heavy or greasy residue . This makes it a subject of interest in the formulation of various research prototypes, including facial moisturizers, anti-aging serums, sunscreen formulations, and lipstick bases . Its branched-chain structure from Isostearic acid contributes to its low to moderate comedogenic rating (2-3 on a scale of 0-5), a key consideration in studies focused on products for acne-prone skin . The ester is derived from plant-based fatty alcohol and fatty acid, making it suitable for vegan and vegetarian formulation research . It is insoluble in water but soluble in oils, a characteristic important for its role in stabilizing emulsions and improving the spreadability of oil-based systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B1627041 Myristyl isostearate CAS No. 94247-26-4

Properties

CAS No.

94247-26-4

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

tetradecyl 16-methylheptadecanoate

InChI

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-15-18-21-24-27-30-34-32(33)29-26-23-20-17-14-12-11-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3

InChI Key

HBPNTDBLHQHPLH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Other CAS No.

94247-26-4

Origin of Product

United States

Scientific Research Applications

Cosmetic Applications

Myristyl isostearate is widely employed in cosmetic formulations for its beneficial properties:

  • Emollient : It acts as an emollient, providing a smooth and soft feel to the skin. This makes it a popular ingredient in lotions, creams, and makeup products.
  • Skin Conditioning Agent : It helps improve the texture of formulations while maintaining skin hydration. This property is particularly valuable in skincare products aimed at dry or sensitive skin.
  • Stabilizer : In emulsions, this compound aids in stabilizing oil-in-water formulations, ensuring uniform distribution of ingredients .

Table 1: Cosmetic Products Containing this compound

Product TypeFunctionalityConcentration Range
MoisturizersEmollient & Skin Conditioning1% - 10%
FoundationsTexture Enhancer2% - 5%
SunscreensStabilizer & Emollient1% - 3%
Hair Care ProductsConditioning Agent0.5% - 2%

Pharmaceutical Applications

In pharmaceuticals, this compound serves several roles:

  • Penetration Enhancer : It has been studied for its ability to enhance the transdermal delivery of drugs by improving skin permeability. For instance, it has shown effectiveness in increasing the flux of certain therapeutic agents through the skin barrier .
  • Solubilizing Agent : this compound can solubilize lipophilic drugs, enhancing their bioavailability when formulated into topical preparations .

Case Study: Penetration Enhancement

A study evaluated the effect of this compound on the transdermal delivery of 5-fluorouracil. Results indicated that while it did not significantly enhance penetration compared to control formulations, it maintained drug stability and solubility in the formulation .

Food Technology Applications

This compound finds limited use in food technology primarily as an emulsifier and stabilizer:

  • Emulsification : It can help stabilize emulsions in food products, ensuring uniform texture and preventing separation.
  • Flavoring Agent : Some studies suggest its use as a flavoring adjuvant due to its ability to enhance the sensory properties of food products .

Industrial Applications

In industrial applications, this compound serves various functions:

  • Lubricant : It can be used as a lubricant in manufacturing processes where a non-toxic option is required.
  • Plasticizer : Its properties allow it to function as a plasticizer in polymers and coatings, improving flexibility and durability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Myristyl isostearate belongs to a broader class of fatty acid esters. Below is a detailed comparison with structurally and functionally analogous compounds:

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Water Solubility
This compound C₃₂H₆₄O₂ 480.85 Liquid Not reported Insoluble
Myristyl Myristate C₂₈H₅₆O₂ 424.74 Solid 37.4 Insoluble
Isopropyl Myristate C₁₇H₃₄O₂ 270.45 Liquid -3 to 5 Insoluble
Myristyl Stearate C₃₂H₆₄O₂ 480.85 Solid 50.1 Insoluble
Isostearyl Isostearate C₃₆H₇₂O₂ ~558.96* Liquid Not reported Insoluble

*Estimated based on structural analogy.

Key Observations:
  • Structural Isomerism : this compound and myristyl stearate share the same molecular formula (C₃₂H₆₄O₂ ) but differ in fatty acid structure (branched isostearic acid vs. linear stearic acid), leading to distinct physical states (liquid vs. solid) .
  • Branching Effects : Branched esters (e.g., isostearyl isostearate) generally exhibit lower melting points and enhanced spreadability compared to linear analogs .
Research Findings:
  • High-Risk Esters : Isopropyl myristate and myristyl myristate are well-documented comedogens, linked to acne exacerbation in clinical studies .
  • Safety of Branched Esters : Isostearyl isostearate shows lower comedogenicity than its linear counterparts, attributed to reduced pore occlusion .
  • This compound: Limited comedogenicity data exist, but its branched structure may offer advantages over linear esters like myristyl stearate .

Preparation Methods

Fundamental Reaction Mechanisms and Starting Materials

Myristyl isostearate is synthesized via esterification, where myristyl alcohol (tetradecanol) reacts with isostearic acid (a branched C18 fatty acid). The reaction typically follows acid-catalyzed mechanisms, though enzymatic and solid-catalyst approaches have gained traction for their environmental and efficiency benefits.

Isostearic Acid Production and Reactivity

Isostearic acid, a key precursor, is often synthesized through the dimerization of unsaturated fatty acids like oleic acid or via hydrogenation of isomerized linoleic acid. Its branched structure enhances solubility in nonpolar matrices, making it ideal for esterification with long-chain alcohols.

Myristyl Alcohol Sourcing

Myristyl alcohol, a C14 fatty alcohol, is typically derived from coconut or palm kernel oils through hydrogenation of myristic acid. Its linear chain ensures optimal ester formation with minimal steric hindrance compared to branched alcohols.

Catalytic Esterification Methods

Homogeneous Acid Catalysis

Conventional methods employ sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts. These proton donors facilitate nucleophilic acyl substitution, with water removal via azeotropic distillation or molecular sieves. For example, a 1:1 molar ratio of myristyl alcohol to isostearic acid heated at 120–150°C for 4–6 hours achieves yields exceeding 85%. However, homogeneous catalysts pose challenges in separation and generate acidic waste, necessitating neutralization steps.

Heterogeneous Solid Catalysts

Recent patents highlight zinc oxide (ZnO) as an effective solid catalyst for ester synthesis. In a method analogous to pentaerythritol stearate production, ZnO (1–5 wt%) enables esterification at 160–180°C with a 1:5–8 alcohol-to-acid ratio, yielding 90–95% product. The catalyst’s reusability and minimal environmental impact make it preferable for industrial scales.

Table 1: Comparative Analysis of Catalytic Methods
Parameter Homogeneous (H2SO4) Heterogeneous (ZnO)
Temperature (°C) 120–150 160–180
Reaction Time (h) 4–6 3–5
Yield (%) 85–88 90–95
Catalyst Recovery Not feasible 90–95% recovery
Environmental Impact High (acidic waste) Low

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze this compound synthesis under mild conditions (40–60°C, solvent-free). This method achieves 80–85% yield in 24–48 hours, with high selectivity and no byproducts. While costly, enzymatic routes align with green chemistry principles.

Industrial-Scale Optimization Strategies

Molar Ratio and Stoichiometry

A 1:1.2 molar excess of isostearic acid ensures complete alcohol conversion, minimizing unreacted residues. Patent CN103880669A demonstrates that higher acid ratios (1:5–8) enhance reaction rates but require post-synthesis acid recovery.

Temperature and Pressure Control

Elevated temperatures (160–180°C) accelerate kinetics but risk thermal decomposition. Vacuum distillation (10–50 mmHg) mitigates this by reducing the boiling point of water, facilitating its removal without overheating.

Purification and Quality Control

Crude ester is purified via neutralization, washing, and distillation. Gas chromatography (GC) and nuclear magnetic resonance (NMR) confirm purity (>98%), while Fourier-transform infrared spectroscopy (FTIR) verifies ester bond formation (C=O stretch at 1740 cm−1).

Table 2: Analytical Characterization Parameters
Technique Key Peaks/Data Purpose
GC Retention time ~12.5 min Purity assessment
NMR δ 4.05 (t, –CH2OCO–) Ester linkage confirmation
FTIR 1740 cm−1 (C=O) Functional group analysis

Environmental and Economic Considerations

Solid catalysts like ZnO reduce waste generation and energy consumption compared to traditional acids. Lifecycle assessments indicate a 30% reduction in carbon footprint for heterogeneous methods. Enzymatic processes, though eco-friendly, remain niche due to high enzyme costs (∼$150/kg).

Q & A

Q. What are the standard protocols for synthesizing myristyl isostearate, and how can reaction efficiency be quantified?

this compound is synthesized via esterification of isostearic acid with myristyl alcohol, typically catalyzed by acid or enzymatic agents. A common method involves using Candida antarctica lipase as a biocatalyst under controlled temperatures (e.g., 60–70°C) to enhance yield and reduce byproducts . Efficiency can be quantified using gas chromatography (GC) to measure conversion rates or nuclear magnetic resonance (NMR) to confirm ester bond formation. Reaction parameters like molar ratios, catalyst loading, and solvent selection should be optimized iteratively .

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization requires a combination of analytical techniques:

  • Spectroscopy : NMR (¹H and ¹³C) to confirm molecular structure and ester linkages.
  • Chromatography : High-performance liquid chromatography (HPLC) or GC to assess purity and detect residual reactants.
  • Mass spectrometry (MS) : For molecular weight validation . Documentation should follow guidelines for chemical reporting, including detailed experimental conditions and instrument parameters to ensure reproducibility .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While this compound is not classified as hazardous under OSHA standards, it may cause mild skin/eye irritation. Safety protocols include:

  • Using personal protective equipment (PPE) such as gloves and goggles.
  • Ensuring proper ventilation to avoid inhalation of aerosols.
  • Storing away from strong oxidizers due to flammability risks . Contradictory safety data (e.g., NFPA vs. GHS classifications) should be reconciled by referencing updated SDS sheets and contextualizing experimental conditions .

Advanced Research Questions

Q. How do variations in alkyl chain branching (iso-C17) of this compound affect its physicochemical properties and emulsification performance?

The iso-C17 structure confers unique solubility and lubricity properties due to reduced crystallinity compared to linear chains. Researchers can:

  • Measure melting points and viscosity profiles to correlate branching with physical stability.
  • Conduct interfacial tension assays to evaluate emulsification efficiency in oil-water systems . Advanced studies might employ molecular dynamics simulations to predict branching effects on micelle formation .

Q. What methodologies are recommended for analyzing hydrolytic stability of this compound under extreme pH conditions?

Hydrolysis kinetics can be studied by:

  • Incubating the compound in buffered solutions (pH 1–14) at elevated temperatures (e.g., 40–80°C).
  • Sampling at intervals to quantify degradation products via HPLC or titration.
  • Applying the Arrhenius equation to extrapolate shelf-life under ambient conditions . Note: Hydrolysis rates increase significantly in strongly acidic/alkaline environments, necessitating pH-neutral formulations for long-term stability .

Q. How can researchers resolve contradictions in ecotoxicological data for this compound?

Discrepancies in biodegradability claims (e.g., "may be hazardous to environment" vs. "biodegradable") require:

  • Standardized OECD 301 tests to measure aerobic biodegradation.
  • Toxicity assays using model organisms (e.g., Daphnia magna) to determine LC50 values.
  • Cross-referencing regulatory databases (e.g., ECHA) and peer-reviewed ecotoxicity studies to contextualize risks .

Methodological Considerations

Q. What statistical approaches are appropriate for optimizing this compound synthesis parameters?

Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), enable efficient optimization of variables like temperature, catalyst concentration, and reaction time. Central composite designs (CCD) can identify interactive effects and predict optimal conditions with minimal experimental runs .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Report detailed reaction conditions (solvents, temperatures, purification methods).
  • Include spectral data (NMR, IR) in supporting information.
  • For novel compounds, provide elemental analysis and purity metrics (e.g., HPLC traces) .

Data Contradiction Analysis

Q. How can conflicting reports about this compound’s irritancy potential be addressed?

Discrepancies may arise from differences in test concentrations or model systems (e.g., human vs. animal studies). To resolve:

  • Conduct in vitro assays (e.g., EpiDerm™ tissue models) at physiologically relevant concentrations.
  • Compare results with historical data from similar esters (e.g., myristyl myristate) to identify structure-activity relationships .

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